ADPS

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

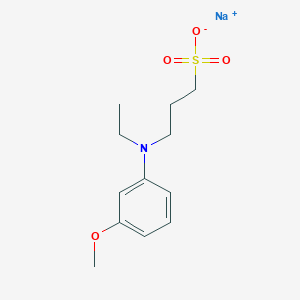

sodium;3-(N-ethyl-3-methoxyanilino)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S.Na/c1-3-13(8-5-9-18(14,15)16)11-6-4-7-12(10-11)17-2;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFOPMKUGZLPQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCS(=O)(=O)[O-])C1=CC(=CC=C1)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the role of ADP in cellular energy transfer?

An In-depth Technical Guide on the Core Role of Adenosine Diphosphate (ADP) in Cellular Energy Transfer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine diphosphate (ADP) is a critical nexus in the intricate web of cellular bioenergetics. Far from being a mere byproduct of ATP hydrolysis, ADP is a key signaling molecule and a fundamental substrate that dictates the pace and direction of energy metabolism. This technical guide provides a comprehensive overview of the multifaceted role of ADP in cellular energy transfer, with a focus on the ATP-ADP cycle, its function in substrate-level and oxidative phosphorylation, and its allosteric regulation of key metabolic enzymes. This document is intended to serve as a detailed resource, offering quantitative data, in-depth experimental protocols, and visual representations of the core processes involving ADP.

The Central Role of the ATP-ADP Cycle

The continuous interconversion between adenosine triphosphate (ATP) and ADP forms the primary energy currency of the cell. The hydrolysis of the terminal phosphoanhydride bond of ATP to yield ADP and inorganic phosphate (Pi) is a highly exergonic reaction that releases energy to drive a vast array of cellular processes, including muscle contraction, active transport, and biosynthesis.[1] Conversely, the phosphorylation of ADP to regenerate ATP captures and stores energy derived from the catabolism of nutrients.

The energy status of a cell is often reflected in the ratio of ATP to ADP. A high ATP/ADP ratio signifies an energy-rich state, while a low ratio indicates a demand for energy production. This ratio is a critical determinant of metabolic flux, with ADP levels, in particular, acting as a sensitive indicator of the cell's energy needs.

Quantitative Data on Cellular Adenine Nucleotides

The concentrations of ATP and ADP can vary between different cell types and subcellular compartments. These concentrations are tightly regulated to maintain cellular homeostasis.

| Parameter | Cellular Compartment | Typical Concentration Range | Reference |

| ATP Concentration | Cytosol | 1 - 10 mM | [2] |

| Mitochondrial Matrix | 0.5 - 5 mM | ||

| ADP Concentration | Cytosol | 0.1 - 0.5 mM | |

| Mitochondrial Matrix | 0.5 - 2 mM | ||

| ATP/ADP Ratio | Cytosol | ~10 - 100 | |

| Mitochondrial Matrix | ~1 - 10 |

Thermodynamics of ATP Hydrolysis

The Gibbs free energy change (ΔG) for ATP hydrolysis is dependent on the concentrations of ATP, ADP, and Pi, as well as temperature, pH, and Mg²⁺ concentration. Under standard conditions (1 M concentrations, pH 7.0), the ΔG°' is approximately -30.5 kJ/mol. However, under physiological conditions, the ΔG is typically in the range of -45 to -55 kJ/mol due to the non-equilibrium concentrations of reactants and products.[3]

| Condition | ΔG of ATP Hydrolysis (kJ/mol) | Reference |

| Standard Conditions (ΔG°') | -30.5 | [3] |

| Physiological Conditions (ΔG) | -45 to -55 | [3] |

ADP in ATP Synthesis: Substrate-Level and Oxidative Phosphorylation

The regeneration of ATP from ADP and Pi is accomplished through two primary mechanisms: substrate-level phosphorylation and oxidative phosphorylation.

Substrate-Level Phosphorylation

Substrate-level phosphorylation involves the direct transfer of a phosphate group from a high-energy phosphorylated intermediate to ADP, catalyzed by a kinase enzyme. This process occurs in the cytoplasm during glycolysis and in the mitochondrial matrix during the citric acid cycle. While it is a relatively rapid source of ATP, it accounts for a smaller portion of the total ATP synthesized by aerobic organisms.[4]

Key Reactions Involving ADP in Substrate-Level Phosphorylation:

-

Glycolysis:

-

1,3-Bisphosphoglycerate + ADP ⇌ 3-Phosphoglycerate + ATP (catalyzed by Phosphoglycerate Kinase)

-

Phosphoenolpyruvate + ADP → Pyruvate + ATP (catalyzed by Pyruvate Kinase)

-

-

Citric Acid Cycle:

-

Succinyl-CoA + GDP (or ADP) + Pi ⇌ Succinate + GTP (or ATP) + CoA-SH (catalyzed by Succinyl-CoA Synthetase)

-

Oxidative Phosphorylation

Oxidative phosphorylation is the primary mechanism for ATP synthesis in aerobic organisms and takes place in the inner mitochondrial membrane. It involves the transfer of electrons from NADH and FADH₂ through the electron transport chain (ETC) to a final electron acceptor (O₂). The energy released during this electron transport is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient. The flow of protons back into the mitochondrial matrix through ATP synthase drives the phosphorylation of ADP to ATP. The availability of ADP is a key factor regulating the rate of oxidative phosphorylation.[4]

| Process | Mechanism | Location | ATP Yield per Glucose | Reference |

| Substrate-Level Phosphorylation | Direct transfer of Pi to ADP | Cytoplasm & Mitochondrial Matrix | ~4 | [5] |

| Oxidative Phosphorylation | Proton gradient-driven ATP synthesis | Inner Mitochondrial Membrane | ~26-28 | [5] |

Allosteric Regulation of Metabolism by ADP

ADP plays a crucial role as an allosteric effector, modulating the activity of key enzymes in metabolic pathways to match ATP production with cellular energy demand.

Glycolysis: Phosphofructokinase-1 (PFK-1)

PFK-1 is a major regulatory enzyme in glycolysis. It is allosterically inhibited by high levels of ATP, which signal that the cell has sufficient energy. Conversely, ADP (and AMP) act as allosteric activators of PFK-1.[6] When ADP levels rise, it indicates a need for more ATP, thus stimulating the glycolytic pathway.

Citric Acid Cycle: Isocitrate Dehydrogenase

Isocitrate dehydrogenase is a key regulatory enzyme in the citric acid cycle. It is allosterically activated by ADP, which enhances the enzyme's affinity for its substrate, isocitrate.[7] This activation increases the flux through the citric acid cycle, leading to the production of more NADH and FADH₂ for oxidative phosphorylation. Conversely, high levels of ATP and NADH are inhibitory.

Experimental Protocols

Measurement of Cellular ADP/ATP Ratio using a Luciferase-Based Assay

This protocol provides a method for the rapid and sensitive measurement of the ADP/ATP ratio in cell lysates.

Principle: The assay is based on the light-producing reaction catalyzed by firefly luciferase, which requires ATP. The amount of light produced is directly proportional to the ATP concentration. To measure ADP, it is first converted to ATP using pyruvate kinase and phosphoenolpyruvate.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA) or Perchloric acid (PCA) for extraction

-

Neutralization buffer (e.g., 2 M KOH, 0.5 M MOPS)

-

ATP assay buffer (containing luciferase, D-luciferin, and buffer components)

-

ADP to ATP conversion buffer (containing pyruvate kinase and phosphoenolpyruvate)

-

Luminometer

-

ATP and ADP standards

Procedure:

-

Cell Lysis and Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells by adding a known volume of cold 10% TCA or 6% PCA.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the nucleotides.

-

-

Neutralization:

-

Neutralize the acidic extract by adding neutralization buffer to a pH of ~7.0.

-

-

ATP Measurement:

-

Add a small volume of the neutralized extract to the ATP assay buffer in a luminometer tube.

-

Measure the luminescence immediately.

-

Generate a standard curve using known concentrations of ATP.

-

-

ADP Measurement:

-

To a separate aliquot of the neutralized extract, add the ADP to ATP conversion buffer.

-

Incubate for 15-30 minutes at room temperature to allow for the complete conversion of ADP to ATP.

-

Add the ATP assay buffer and measure the total luminescence (initial ATP + ATP from ADP conversion).

-

-

Calculation:

-

Calculate the ATP concentration from the first luminescence reading using the ATP standard curve.

-

Calculate the total ATP concentration (initial ATP + converted ADP) from the second luminescence reading.

-

Subtract the initial ATP concentration from the total ATP concentration to determine the ADP concentration.

-

Calculate the ADP/ATP ratio.

-

Quantification of Adenine Nucleotides by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of ATP, ADP, and AMP from cell extracts using reverse-phase ion-pairing HPLC with UV detection.[8][9][10][11][12]

Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. An ion-pairing agent is added to the mobile phase to enhance the retention of the highly polar adenine nucleotides on the nonpolar stationary phase. The different nucleotides are then quantified by their absorbance at 254 nm.

Materials:

-

Cells of interest

-

Extraction solution (e.g., 0.6 M PCA)

-

Neutralization solution (e.g., 1 M K₂CO₃)

-

HPLC system with a C18 column and UV detector

-

Mobile Phase A: Aqueous buffer (e.g., 100 mM KH₂PO₄, 5 mM tetrabutylammonium bromide, pH 6.0)

-

Mobile Phase B: Acetonitrile or Methanol

-

ATP, ADP, and AMP standards

Procedure:

-

Sample Preparation:

-

Extract nucleotides from cells as described in the luciferase assay protocol (Section 4.1, step 1).

-

Neutralize the extract.

-

Filter the extract through a 0.22 µm filter before injection into the HPLC.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the starting mobile phase composition.

-

Inject a known volume of the prepared sample.

-

Elute the nucleotides using a gradient of Mobile Phase B. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more retained compounds.

-

Monitor the absorbance at 254 nm.

-

-

Quantification:

-

Identify the peaks corresponding to AMP, ADP, and ATP based on their retention times compared to the standards.

-

Quantify the concentration of each nucleotide by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards.

-

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: The ATP-ADP cycle illustrating the central role of ADP in cellular energy transfer.

Caption: Allosteric regulation of Phosphofructokinase-1 (PFK-1) by ATP and ADP.

Caption: Allosteric regulation of Isocitrate Dehydrogenase by ATP and ADP.

Experimental Workflows

Caption: Experimental workflow for measuring the ADP/ATP ratio using a luciferase-based assay.

References

- 1. Hydrolysis - Wikipedia [en.wikipedia.org]

- 2. What is the concentration of ATP and ADP in living cells? | AAT Bioquest [aatbio.com]

- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 5. Cellular respiration - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Activity of purified NAD-specific isocitrate dehydrogenase at modulator and substrate concentrations approximating conditions in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. researchgate.net [researchgate.net]

Adenosine Diphosphate (ADP) in Platelet Activation: A Technical Guide

Introduction

Adenosine diphosphate (ADP) is a critical autocrine and paracrine signaling molecule that plays a central role in platelet activation, aggregation, and the amplification of thrombotic responses. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, leading to their initial activation and the secretion of molecules from their dense granules, including ADP. This secreted ADP then acts on neighboring platelets, recruiting them to the site of injury and ensuring the rapid formation of a stable hemostatic plug. The intricate signaling pathways initiated by ADP are mediated primarily by two purinergic P2Y G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. Understanding these pathways is fundamental for research in hemostasis, thrombosis, and the development of antiplatelet therapeutics.

Core ADP Receptors and Signaling Cascades

Platelet response to ADP is a coordinated effort orchestrated by two distinct receptors that trigger complementary intracellular signaling pathways. The synergistic action of P2Y1 and P2Y12 is essential for a full and sustained platelet activation response.

The P2Y1 Receptor: Initiating Activation

The P2Y1 receptor is coupled to the Gq family of G-proteins. Its activation by ADP leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (an endoplasmic reticulum equivalent), inducing the release of calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ is a primary trigger for platelet shape change and the initial, reversible phase of platelet aggregation. Concurrently, DAG activates protein kinase C (PKC), which contributes to granule secretion.

The P2Y12 Receptor: Sustaining and Amplifying the Response

The P2Y12 receptor, coupled to the Gi family of G-proteins, is responsible for amplifying and sustaining the platelet response initiated by P2Y1. Activation of the P2Y12 receptor leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Since cAMP is a potent inhibitor of platelet activation, its reduction removes this brake, thereby potentiating the activation signals. Furthermore, the βγ subunits of the Gi protein activate phosphoinositide 3-kinase (PI3K), a critical step for the consolidation of the platelet aggregate. The sustained signaling from P2Y12 is essential for irreversible platelet aggregation and the stabilization of the thrombus.

Quantitative Aspects of ADP-Mediated Platelet Activation

The affinity of ADP for its receptors and the effective concentrations required to induce platelet responses are critical parameters in research and drug development.

| Parameter | P2Y1 Receptor | P2Y12 Receptor | Reference |

| Ligand Affinity (Kd) | ~31-55 nM for ADP | ~1.9-7.2 nM for 2-MeSADP | |

| ADP EC50 (Aggregation) | Not sufficient alone | Potentiates response to other agonists | |

| ADP EC50 (Shape Change) | ~0.1-1 µM | Not applicable |

Note: EC50 values can vary significantly based on experimental conditions (e.g., whole blood vs. platelet-rich plasma, anticoagulant used).

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Blood Collection: Collect whole blood via venipuncture into tubes containing 3.2% sodium citrate anticoagulant.

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP) as the supernatant.

-

PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.

-

Aggregation Assay:

-

Pipette a defined volume of adjusted PRP into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation). Use a PPP-filled cuvette to set the 100% aggregation mark.

-

Add a known concentration of ADP (e.g., 5-20 µM) to the PRP cuvette to initiate aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve.

-

-

Data Analysis: The maximum percentage of aggregation is determined from the curve.

Role in Thrombosis and Drug Development

The central role of the P2Y12 receptor in amplifying and sustaining platelet aggregation makes it a prime target for antiplatelet drugs. Dysregulation of ADP signaling can lead to both bleeding disorders (insufficient signaling) and thrombotic diseases like myocardial infarction and stroke (excessive signaling).

P2Y12 Receptor Antagonists:

These drugs are cornerstones of antithrombotic therapy. They are broadly classified into two groups:

-

Thienopyridines (Irreversible Antagonists): These are prodrugs that require metabolic activation in the liver. They covalently bind to the P2Y12 receptor, irreversibly blocking its function for the lifespan of the platelet.

-

Examples: Clopidogrel, Prasugrel.

-

-

Direct-Acting Antagonists (Reversible Antagonists): These drugs bind directly and reversibly to the P2Y12 receptor, and do not require metabolic activation.

-

Examples: Ticagrelor (oral), Cangrelor (intravenous).

-

| Drug Class | Drug | Mechanism | Onset of Action | Reversibility |

| Thienopyridine | Clopidogrel | Irreversible P2Y12 antagonist (prodrug) | Slow (2-6 hours) | No |

| Thienopyridine | Prasugrel | Irreversible P2Y12 antagonist (prodrug) | Rapid (30 mins) | No |

| Cyclopentyl-triazolo-pyrimidine | Ticagrelor | Reversible P2Y12 antagonist (direct) | Rapid (30 mins) | Yes |

| ATP Analogue | Cangrelor | Reversible P2Y12 antagonist (direct) | Immediate (IV) | Yes (rapid) |

Conclusion

Adenosine diphosphate is an indispensable mediator of platelet activation, acting through the P2Y1 and P2Y12 receptors to initiate and amplify the formation of a hemostatic plug. The distinct but synergistic signaling pathways triggered by these receptors—Gq for initiation and Gi for amplification—ensure a rapid and robust response to vascular injury. The clinical significance of the ADP-P2Y12 axis is underscored by its position as a primary target for some of the most widely prescribed antiplatelet therapies in the prevention and treatment of cardiovascular thrombotic events. Continued research into the nuances of these pathways is crucial for developing safer and more effective antithrombotic agents.

The intricate dance of survival and response is orchestrated by a molecule central to life's energy currency: Adenosine Diphosphate (ADP). Beyond its fundamental role in metabolism, ADP emerges as a critical signaling molecule in a multitude of biological systems. This technical guide delves into the core mechanisms of ADP signaling, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the receptors, pathways, and experimental methodologies that define this vital area of study.

At the heart of ADP signaling are the P2Y receptors, a family of G protein-coupled receptors (GPCRs) that exhibit distinct ligand specificities and couple to different intracellular signaling cascades. This guide will focus on the three primary ADP-preferring receptors: P2Y1, P2Y12, and P2Y13. Understanding their individual and coordinated actions is paramount for deciphering their roles in health and disease, and for the rational design of novel therapeutics.

The Key Players: ADP Receptors

The cellular response to extracellular ADP is primarily mediated by three P2Y receptor subtypes, each with a unique pharmacological profile and signaling signature.

-

P2Y1 Receptor: Predominantly coupled to Gq/11 proteins, the activation of the P2Y1 receptor by ADP initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[1] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses, including platelet shape change and transient aggregation.[2]

-

P2Y12 Receptor: A crucial player in thrombosis and hemostasis, the P2Y12 receptor is coupled to Gi/o proteins.[3] Upon ADP binding, the inhibitory Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP alleviates the inhibition of downstream signaling pathways, ultimately promoting and sustaining platelet aggregation. The Gβγ subunits released upon Gi activation can also activate other effectors, including phosphoinositide 3-kinase (PI3K) and certain ion channels.[5]

-

P2Y13 Receptor: Similar to P2Y12, the P2Y13 receptor is coupled to Gi proteins and its activation leads to the inhibition of adenylyl cyclase.[6] However, its physiological roles are more diverse, with involvement in cholesterol metabolism, bone homeostasis, and neuronal function.[6][7] The signaling pathways downstream of P2Y13 activation can also involve the activation of MAP kinases and the PI3K/Akt/GSK3 axis.[6]

Quantitative Analysis of ADP Receptor Activation

The affinity and potency of ADP and its analogs at the different P2Y receptors are critical parameters for understanding their function and for the development of selective pharmacological tools.

| Receptor | Ligand | Parameter | Value | Cell Type/System | Reference |

| P2Y1 | ADP | EC50 | ~0.05 µM | Wild-type mouse platelets | [8] |

| (N)-methanocarba-2MeSADP | EC50 | 1.2 ± 0.2 nM | COS-7 cells | [9] | |

| P2Y12 | ADP | Kd | 3.8 x 10-7 M | Solubilized platelet membranes | [10] |

| 2MeSADP | EC50 | sub to low nM | COS-7 cells | [9] | |

| P2Y13 | 2MeSADP | EC50 | sub to low nM | COS-7 cells | [9] |

Table 1: Quantitative Data for ADP Receptor Ligands. This table summarizes key quantitative parameters for ADP and its analogs at the P2Y1, P2Y12, and P2Y13 receptors. EC50 represents the concentration of an agonist that gives half-maximal response, while Kd represents the equilibrium dissociation constant, a measure of binding affinity.

Dissecting the Signaling Cascades: Key Downstream Pathways

The activation of P2Y receptors by ADP triggers a complex network of intracellular signaling events that ultimately dictate the cellular response. The following diagrams, generated using the DOT language, illustrate the core signaling pathways for each receptor subtype.

P2Y1 Receptor Signaling Pathway

Caption: P2Y1 receptor signaling cascade.

P2Y12 Receptor Signaling Pathway

Caption: P2Y12 receptor signaling cascade.

P2Y13 Receptor Signaling Pathway

Caption: P2Y13 receptor signaling cascade.

Experimental Protocols for Studying ADP Signaling

A thorough investigation of ADP signaling requires a combination of biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.

Objective: To quantify the binding of a radiolabeled ligand (e.g., [³H]ADP or a more stable analog like [³H]2-MeSADP) to P2Y receptors.

Materials:

-

Cell membranes or whole cells expressing the P2Y receptor of interest.

-

Radiolabeled ligand (e.g., [³H]2-MeSADP).

-

Unlabeled ligand for competition assays (e.g., ADP, 2-MeSADP).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radiolabeled ligand.

-

Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of unlabeled ligand (e.g., 10 µM ADP).

-

Competition Binding: Membrane preparation, radiolabeled ligand, and varying concentrations of the competitor compound.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

For saturation binding, plot specific binding against the concentration of radiolabeled ligand and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand.

-

Caption: Radioligand binding assay workflow.

Intracellular Calcium Mobilization Assay

This assay is used to measure the activation of Gq-coupled receptors, such as P2Y1, by monitoring changes in intracellular calcium levels.

Objective: To quantify the increase in intracellular calcium in response to ADP receptor agonists.

Materials:

-

Cells expressing the P2Y1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

ADP and other test compounds.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.

-

Agonist Addition: Use the automated injector to add ADP or other test compounds to the wells while continuously measuring the fluorescence.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. For dose-response curves, plot the peak response against the log concentration of the agonist to determine the EC50.

Caption: Calcium mobilization assay workflow.

cAMP Measurement Assay

This assay is used to measure the activation of Gi-coupled receptors, such as P2Y12 and P2Y13, by quantifying the inhibition of adenylyl cyclase activity.

Objective: To measure the decrease in intracellular cAMP levels in response to ADP receptor agonists.

Materials:

-

Cells expressing the P2Y12 or P2Y13 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

ADP and other test compounds.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell lysis buffer.

Procedure:

-

Cell Plating: Plate cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add ADP or other test compounds to the cells and incubate for a short period. Then, add forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Detection: Perform the cAMP detection assay following the kit protocol.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in each sample from the standard curve. The inhibitory effect of the agonist is determined by the reduction in forskolin-stimulated cAMP levels. For dose-response curves, plot the percentage inhibition of forskolin-stimulated cAMP against the log concentration of the agonist to determine the IC50.

References

- 1. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of Receptor Internalization and Recycling | Springer Nature Experiments [experiments.springernature.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological Characterization of the Human P2Y13 Receptor [ouci.dntb.gov.ua]

- 9. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of α,β-Methylene-ADP (ADPS) with Purinergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between Adenosine 5'-diphosphate, β-thio (ADPS), a key research tool, and purinergic receptors, specifically focusing on the P2Y subtype. This document outlines the binding affinities, functional effects, and downstream signaling pathways associated with this compound activity. Detailed experimental protocols and structured data tables are provided to facilitate research and development in the field of purinergic signaling.

Overview of this compound and Purinergic Receptors

Purinergic receptors are a family of cell surface receptors that are activated by extracellular nucleotides such as ATP and ADP. They are broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and ADP. The P2 receptor family is further subdivided into ionotropic P2X receptors and metabotropic P2Y receptors.

This compound is a stable analog of ADP that has been instrumental in the characterization of P2Y receptors. Its resistance to degradation by ectonucleotidases makes it a valuable tool for in vitro and in vivo studies. This guide will focus on the interaction of this compound with the P2Y1, P2Y12, and P2Y13 receptor subtypes, for which it shows significant activity.

Quantitative Data: Binding Affinities and Potencies

The interaction of this compound with various P2Y receptors has been quantified through various assays. The following tables summarize the key binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) values for this compound and related compounds.

| Compound | Receptor Subtype | Assay Type | Species | Cell Type/Tissue | Ki (nM) | Reference |

| This compound | P2Y1 | Radioligand Binding ([3H]MRS2500) | Human | Sf9 cell membranes | 318 | |

| MRS2179 | P2Y1 | Radioligand Binding ([3H]A3P5P) | Turkey | Erythrocyte membranes | 100 | |

| MRS2500 | P2Y1 | Radioligand Binding | Human | - | 0.73 |

Table 1: Binding Affinities (Ki) of this compound and Related Compounds at the P2Y1 Receptor.

| Compound | Receptor Subtype | Assay Type | Species | Cell Type/Tissue | IC50 (nM) | Reference |

| This compound | P2Y1 | Calcium Mobilization | Human | 1321N1-hP2Y1 cells | 560 | |

| This compound | P2Y12 | Adenylyl Cyclase Inhibition | Human | CHO-hP2Y12 cells | ~100-1000 |

Table 2: Functional Inhibitory Concentrations (IC50) of this compound.

| Compound | Receptor Subtype | Assay Type | Species | Cell Type/Tissue | EC50 (nM) | Reference |

| This compound | P2Y12 (partial agonist) | Platelet Aggregation | Human | Platelets | >1000 | |

| This compound | P2Y13 | Not well characterized | - | - | - |

Table 3: Functional Agonist Concentrations (EC50) of this compound.

Signaling Pathways

This compound elicits its effects by modulating the signaling cascades downstream of P2Y receptors. The primary signaling pathway for the P2Y1 receptor involves its coupling to the Gq alpha subunit of heterotrimeric G proteins.

P2Y1 Receptor Signaling

Upon binding of an agonist, the P2Y1 receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This compound acts as an antagonist at this receptor, blocking this cascade.

Caption: P2Y1 receptor signaling pathway antagonism by this compound.

P2Y12 and P2Y13 Receptor Signaling

The P2Y12 and P2Y13 receptors are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as a partial agonist at the P2Y12 receptor, meaning it can weakly activate this pathway. Its effects on P2Y13 are less well-defined.

Caption: P2Y12 receptor signaling and partial agonism by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with purinergic receptors.

Radioligand Binding Assay for P2Y1 Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound for the P2Y1 receptor.

Materials:

-

Membranes from Sf9 cells expressing the human P2Y1 receptor.

-

[3H]MRS2500 (radioligand).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 120 mM NaCl, 5 mM KCl.

-

Test compound (e.g., this compound).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Incubate the cell membranes (20-40 µg of protein) with the radioligand [3H]MRS2500 (0.5-10 nM) in the binding buffer.

-

Add varying concentrations of the test compound (this compound).

-

Incubate for 60 minutes at 25°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2500).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a P2Y1 radioligand binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors like P2Y1.

Materials:

-

1321N1 human astrocytoma cells stably expressing the human P2Y1 receptor.

-

Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent dye).

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test compound (this compound) and a known P2Y1 agonist (e.g., ADP or 2MeSADP).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

-

Plate the 1321N1-hP2Y1 cells in a 96-well plate and grow to confluence.

-

Load the cells with Fluo-4 AM (2 µM) for 60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Add a fixed concentration of the P2Y1 agonist (e.g., 100 nM 2MeSADP).

-

Measure the change in fluorescence intensity over time using a FLIPR.

-

The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Calculate the IC50 value for this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

Caption: Workflow for an intracellular calcium mobilization assay.

Conclusion

This compound is a critical pharmacological tool for the study of purinergic receptors. It acts as a potent and selective antagonist of the P2Y1 receptor and a partial agonist of the P2Y12 receptor. The detailed protocols and compiled quantitative data in this guide serve as a valuable resource for researchers investigating the physiological and pathophysiological roles of these receptors and for the development of novel therapeutics targeting the purinergic signaling system. Further research is warranted to fully elucidate the activity of this compound at the P2Y13 receptor and to develop more subtype-selective ligands.

An In-depth Technical Guide to the Structural and Functional Differences Between ADP and ATP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and functional distinctions between adenosine diphosphate (ADP) and adenosine triphosphate (ATP), two nucleotides central to cellular bioenergetics and signaling.

Core Structural Differences

Adenosine triphosphate (ATP) is composed of an adenine base, a ribose sugar, and a chain of three phosphate groups.[1] Adenosine diphosphate (ADP) shares the same adenine and ribose components but has only two phosphate groups.[2] The key structural difference lies in the number of phosphate groups attached to the 5' carbon of the ribose sugar.[3]

The phosphate groups in both molecules are designated as alpha (α), beta (β), and for ATP, gamma (γ), starting from the one closest to the ribose sugar.[3] The bonds linking the phosphate groups, known as phosphoanhydride bonds, are considered "high-energy" because their hydrolysis releases a significant amount of free energy.[4] Specifically, the bond between the beta and gamma phosphates in ATP is the primary source of this energy.[5]

The presence of the third phosphate group in ATP leads to greater electrostatic repulsion between the negatively charged oxygen atoms, contributing to the higher potential energy of the molecule compared to ADP.[6] This instability is crucial for its role as the cell's primary energy currency.[6]

Quantitative Structural and Energetic Data

The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is a highly exergonic reaction. The precise energy released is dependent on intracellular conditions such as pH and the concentration of divalent cations like Mg2+.[7]

| Parameter | Adenosine Diphosphate (ADP) | Adenosine Triphosphate (ATP) |

| Chemical Formula | C₁₀H₁₅N₅O₁₀P₂[2] | C₁₀H₁₆N₅O₁₃P₃[2] |

| Molecular Mass | 427.201 g/mol | 507.18 g/mol [2] |

| Phosphate Groups | 2[2] | 3[2] |

| Standard Free Energy of Hydrolysis (ΔG°') | Not applicable for energy release | -30.5 kJ/mol (-7.3 kcal/mol)[3] |

| Physiological Free Energy of Hydrolysis (ΔG') | Not applicable for energy release | Approximately -57 kJ/mol (-14 kcal/mol)[4] |

Table 1: Comparative quantitative data for ADP and ATP.

The ATP/ADP Ratio as a Critical Cellular Sensor

The intracellular ratio of ATP to ADP is a critical indicator of the cell's energy status and a key regulator of metabolic pathways.[8] A high ATP/ADP ratio signifies a high-energy state, leading to the downregulation of catabolic pathways like glycolysis and oxidative phosphorylation. Conversely, a low ATP/ADP ratio (high ADP levels) indicates a low-energy state and stimulates ATP-producing pathways.[8]

One of the most well-characterized examples of this regulation is the ATP-sensitive potassium (KATP) channel. These channels are found in various tissues, including pancreatic β-cells, cardiac muscle, and neurons, where they link the cell's metabolic state to its electrical activity.[9][10]

In pancreatic β-cells, KATP channels play a pivotal role in glucose-stimulated insulin secretion.

When blood glucose levels are high, pancreatic β-cells take up and metabolize glucose, leading to an increase in the intracellular ATP/ADP ratio.[11] This elevated ATP level directly inhibits the KATP channels, causing them to close.[12] The closure of these potassium channels leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels.[11] The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[11]

Experimental Protocols for Studying ADP and ATP

A variety of experimental techniques are employed to study the structure, function, and intracellular concentrations of ADP and ATP.

Objective: To determine the three-dimensional atomic structure of ADP and ATP, often in complex with proteins.

Methodology:

-

Protein Expression and Purification: The protein of interest (e.g., a kinase or ATPase) is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity.[13]

-

Crystallization: The purified protein is mixed with a solution containing either ADP or a non-hydrolyzable ATP analog. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to obtain well-ordered crystals.[13]

-

X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron facility. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.[14]

-

Structure Determination: The diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-nucleotide complex is built and refined.[14]

Objective: To study the different phosphate groups of ADP and ATP in solution and to monitor enzymatic reactions involving these nucleotides.

Methodology:

-

Sample Preparation: A solution of the sample (e.g., purified protein with ADP/ATP, or cell extract) is prepared in a suitable buffer, often containing D₂O for field locking. Non-deuterated solvents can also be used as they do not contain phosphorus.[15]

-

NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. A ³¹P NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.[16]

-

Spectral Analysis: The chemical shifts of the phosphorus nuclei are analyzed. The α, β, and γ phosphates of ATP, and the α and β phosphates of ADP, have distinct chemical shifts, allowing for their differentiation and quantification.[16] The coupling between adjacent phosphorus nuclei (J-coupling) provides additional structural information.

Objective: To measure the concentration of ADP and ATP in biological samples.

Methodology (Luciferase-based ATP Assay):

-

Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates) are prepared, and proteins are often denatured to stop enzymatic activity.

-

Reaction Setup: The sample is mixed with a reaction buffer containing luciferase and its substrate, luciferin.

-

Luminescence Measurement: ATP in the sample provides the energy for the luciferase-catalyzed oxidation of luciferin, which produces light. The intensity of the emitted light is directly proportional to the ATP concentration and is measured using a luminometer.

-

ADP Measurement: To measure ADP, it is first converted to ATP using an enzyme like pyruvate kinase, and then the total ATP is measured as described above. The initial ATP concentration is subtracted to determine the ADP concentration.

Conclusion

The single phosphate group difference between ADP and ATP is fundamental to life, dictating the energy state of the cell and regulating a vast array of cellular processes. For researchers in drug development, understanding the nuanced structural differences and the intricate signaling pathways governed by the ATP/ADP ratio is paramount for identifying and characterizing novel therapeutic targets. The experimental techniques outlined provide the necessary tools to probe these critical aspects of cellular function.

References

- 1. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]

- 2. pediaa.com [pediaa.com]

- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]

- 8. ATP vs ADP: Key Differences and Functions in the Body - Creative Proteomics [creative-proteomics.com]

- 9. ATP-Sensitive Potassium Channels: Structures, Functions, and Pathophysiology [jstage.jst.go.jp]

- 10. The role of ATP-sensitive potassium channels in cellular function and protection in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

The Pivotal Role of Adenosine Diphosphate in Metabolic Regulation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Adenosine Diphosphate (ADP) is a critical nucleotide that functions far beyond its role as a simple precursor to ATP. It is a fundamental, real-time sensor of the cell's energetic state, acting as a potent allosteric regulator of key metabolic enzymes and a crucial substrate for ATP synthesis. The cellular ratio of ADP to ATP dictates the flux through major catabolic and anabolic pathways, ensuring that energy production is tightly coupled to demand. This technical guide provides an in-depth exploration of ADP's multifaceted role in metabolic regulation, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the core signaling pathways involved.

ADP as a Sensor of Cellular Energy Status

The energetic health of a cell is often encapsulated by the "energy charge," a concept reflecting the relative amounts of ATP, ADP, and AMP. In a healthy, resting cell, the ATP concentration is high, and the ADP concentration is kept relatively low, resulting in a high ATP/ADP ratio. During periods of high energy demand, such as muscle contraction or rapid cell growth, ATP is hydrolyzed to ADP and inorganic phosphate (Pi), causing a decrease in the ATP/ADP ratio. This shift is a primary signal that triggers an increase in catabolic, ATP-producing pathways and a decrease in anabolic, ATP-consuming processes.

Allosteric Regulation by ADP in Core Metabolic Pathways

ADP's most immediate role in metabolic control is through the allosteric regulation of key, rate-limiting enzymes. Unlike competitive inhibitors, allosteric regulators bind to a site distinct from the enzyme's active site, causing a conformational change that modulates its activity.

Glycolysis

Glycolysis is a central catabolic pathway that provides a rapid source of ATP. ADP acts as a potent activator of key glycolytic enzymes, signaling the need for increased energy production.

-

Phosphofructokinase-1 (PFK-1): This enzyme catalyzes the committed step of glycolysis. ATP is a key allosteric inhibitor of PFK-1, but this inhibition is effectively reversed by ADP and AMP. When ADP levels rise, it binds to PFK-1 and increases its affinity for its substrate, fructose-6-phosphate, thereby stimulating glycolytic flux.

-

Pyruvate Kinase (PK): PK catalyzes the final, ATP-generating step of glycolysis. While the primary activator of PK is fructose-1,6-bisphosphate (a feed-forward mechanism), ADP acts as the essential substrate for the reaction. High levels of ATP, conversely, act as an allosteric inhibitor.

Caption: Allosteric control of PFK-1 by ADP and ATP.

Tricarboxylic Acid (TCA) Cycle

The TCA cycle is the central hub of aerobic respiration. ADP signals low energy status and promotes the activity of the cycle to generate reducing equivalents (NADH and FADH₂) for oxidative phosphorylation.

-

Isocitrate Dehydrogenase (IDH): This is a major regulatory point in the TCA cycle. ADP is a strong allosteric activator of IDH. It lowers the Km of the enzyme for its substrate, isocitrate, thus increasing the rate of the cycle when energy is low. Conversely, high levels of ATP and NADH are inhibitory.

Caption: Allosteric control of IDH in the TCA cycle.

ADP as a Limiting Substrate for ATP Synthesis

In the mitochondria, the rate of ATP synthesis via oxidative phosphorylation is tightly coupled to ADP availability. The F1Fo-ATP synthase complex uses the proton-motive force generated by the electron transport chain to phosphorylate ADP to ATP. When cellular activity is low, ADP levels are low, and thus the rate of ATP synthesis and oxygen consumption slows down. Conversely, an increase in ADP concentration directly stimulates ATP synthase, increasing ATP production and oxygen consumption in a process known as "respiratory control."

The ADP/AMP-Activated Protein Kinase (AMPK) Cascade

AMPK is a master regulator of cellular metabolism that is activated under conditions of energy stress. While AMP is the primary allosteric activator, recent studies have highlighted that ADP also plays a crucial role. A rising ADP:ATP ratio (and the subsequent rise in AMP via adenylate kinase) promotes the phosphorylation and activation of AMPK. Once active, AMPK phosphorylates numerous downstream targets to switch on catabolic pathways (like fatty acid oxidation and glucose uptake) and switch off anabolic pathways (like protein and lipid synthesis), restoring cellular energy homeostasis.

Caption: Activation of the AMPK pathway by an increased ADP/ATP ratio.

Quantitative Data Summary

The precise regulation of metabolism by ADP is rooted in its cellular concentration and its binding affinities for key enzymes.

| Parameter | Value / Range | Cell / Tissue Type | Significance |

| Cellular Concentrations | |||

| Cytosolic ADP Concentration (resting) | 50 - 100 µM | Various mammalian | Represents the basal level available for signaling and ATP synthesis. |

| Cytosolic ATP:ADP Ratio (resting) | ~10:1 | Various mammalian | A high ratio indicates energy sufficiency, keeping ATP-producing pathways in check. |

| ATP:ADP Ratio (active/stressed) | 2:1 to 5:1 | Muscle, neurons | A significant drop that signals energy deficit and activates catabolism. |

| Enzyme Kinetics | |||

| PFK-1 (Kₐ for ADP) | 100 - 300 µM | Rabbit muscle | The activation constant is within the physiological range of ADP fluctuation. |

| Isocitrate Dehydrogenase (Kₐ for ADP) | 20 - 100 µM | Bovine heart | Highly sensitive to changes in ADP concentration. |

| ATP Synthase (Kₘ for ADP) | 10 - 30 µM | Mitochondria | High affinity ensures efficient ATP production even at low ADP levels. |

Experimental Protocols

Accurate measurement of ADP and its effects on enzyme activity is crucial for metabolic research.

Measurement of Intracellular ADP Concentrations

Methodology: High-Performance Liquid Chromatography (HPLC)

This is a gold standard method for separating and quantifying nucleotides from cell or tissue extracts.

-

Sample Preparation: Rapidly quench metabolic activity by flash-freezing tissue or snap-chilling cell cultures in liquid nitrogen.

-

Extraction: Extract nucleotides using a cold acid solution, typically perchloric acid (PCA) or trichloroacetic acid (TCA), followed by neutralization with a base (e.g., potassium carbonate).

-

Chromatography: Inject the neutralized extract onto a reverse-phase ion-pairing HPLC column (e.g., a C18 column).

-

Separation: Use a gradient of two mobile phases. For example, Buffer A (e.g., 100 mM potassium phosphate, 4 mM tetrabutylammonium hydrogen sulfate, pH 6.0) and Buffer B (e.g., Buffer A with 30% methanol). A linear gradient from Buffer A to Buffer B separates ATP, ADP, and AMP based on their polarity.

-

Detection & Quantification: Detect the nucleotides using a UV detector at 254 nm. Quantify concentrations by comparing the peak areas from the sample to those of known standards.

Caption: General workflow for measuring cellular ADP using HPLC.

Assay of PFK-1 Activity

Methodology: Coupled Enzyme Spectrophotometric Assay

This assay measures PFK-1 activity by coupling the production of its products to a reaction that involves a change in NADH absorbance, which can be monitored in real-time.

-

Principle: The product of the PFK-1 reaction, fructose-1,6-bisphosphate (F1,6BP), is immediately cleaved by aldolase into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). Triosephosphate isomerase converts DHAP to G3P. Finally, glycerol-3-phosphate dehydrogenase reduces G3P to glycerol-3-phosphate, oxidizing NADH to NAD⁺ in the process. The rate of decrease in NADH absorbance at 340 nm is directly proportional to the PFK-1 activity.

-

Reaction Mixture: Prepare a cuvette with buffer (e.g., Tris-HCl), MgCl₂, KCl, fructose-6-phosphate, ATP, NADH, and an excess of the coupling enzymes (aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase).

-

Initiation & Measurement: Initiate the reaction by adding the sample containing PFK-1 (e.g., a cell lysate). To test the effect of ADP, include varying concentrations of ADP in the reaction mixture.

-

Data Analysis: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of reaction is calculated from the linear portion of the curve using the Beer-Lambert law.

Conclusion

Adenosine diphosphate is a linchpin of metabolic regulation. Through its dual role as a potent allosteric effector and a rate-limiting substrate, ADP ensures that cellular energy production is exquisitely sensitive and rapidly responsive to the energetic demands of the cell. An understanding of these regulatory circuits is fundamental not only for basic science but also for drug development, as targeting enzymes that are modulated by ADP offers therapeutic opportunities for metabolic diseases such as cancer, diabetes, and ischemia.

The ADP/ATP Cycle: A Core Cellular Process for Energy Transduction and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adenosine diphosphate (ADP) to adenosine triphosphate (ATP) cycle is the fundamental mechanism for energy transfer in all known life forms. This intricate and perpetual cycle captures the chemical energy from the breakdown of food molecules and light and converts it into a usable form to power a vast array of cellular processes. Beyond its role as the primary energy currency, the relative concentrations of ATP and ADP, often expressed as the ATP/ADP ratio, serve as a critical sensor of the cell's energetic state, influencing a complex network of signaling pathways that govern metabolism, growth, and cell fate. This technical guide provides a comprehensive overview of the core biochemical mechanisms of the ADP/ATP cycle, detailed experimental protocols for its study, and an exploration of the key signaling pathways it regulates.

Core Biochemical Mechanisms of the ADP/ATP Cycle

The ADP/ATP cycle involves two primary processes: the synthesis of ATP from ADP and inorganic phosphate (Pi), an endergonic reaction, and the hydrolysis of ATP back to ADP and Pi, an exergonic reaction that releases energy.

ATP Synthesis: Capturing Chemical Energy

Cells employ two main strategies for ATP synthesis: substrate-level phosphorylation and oxidative phosphorylation. In photosynthetic organisms, photophosphorylation is an additional crucial mechanism.

-

Substrate-Level Phosphorylation: This process involves the direct transfer of a phosphate group from a high-energy phosphorylated intermediate to ADP, producing ATP. This occurs during glycolysis and the citric acid cycle. For instance, during glycolysis, two key enzymes, phosphoglycerate kinase and pyruvate kinase, catalyze substrate-level phosphorylation, resulting in a net gain of two ATP molecules per molecule of glucose.[1]

-

Oxidative Phosphorylation: This is the primary source of ATP in most aerobic organisms and takes place in the mitochondria.[2] It involves the transfer of electrons from NADH and FADH2, generated during glycolysis and the citric acid cycle, through the electron transport chain (ETC). The energy released during this electron transport is used to pump protons across the inner mitochondrial membrane, creating a proton-motive force. The flow of protons back into the mitochondrial matrix through ATP synthase drives the synthesis of ATP from ADP and Pi.[1] The oxidation of one molecule of NADH yields approximately 2.5-3 molecules of ATP, while the oxidation of FADH2 produces about 1.5-2 molecules of ATP.

-

Photophosphorylation: In plants and some bacteria, photophosphorylation harnesses light energy to create a proton gradient across a membrane, which then drives ATP synthesis via ATP synthase, analogous to oxidative phosphorylation.

ATP Hydrolysis: Releasing Energy for Cellular Work

The energy stored in ATP is released through the hydrolysis of its terminal phosphoanhydride bond, a reaction catalyzed by ATPases. This process yields ADP, inorganic phosphate (Pi), and a significant amount of free energy (approximately -30.5 kJ/mol under standard conditions).[3] This energy is coupled to and drives a multitude of cellular processes, including:

-

Muscle Contraction: The hydrolysis of ATP powers the conformational changes in myosin that lead to muscle contraction.[3]

-

Active Transport: ATP-dependent pumps, such as the Na+/K+ ATPase, utilize the energy from ATP hydrolysis to move ions and other molecules against their concentration gradients.

-

Biosynthesis: The synthesis of macromolecules like DNA, RNA, and proteins requires energy input from ATP hydrolysis.

-

Signal Transduction: Kinases, a major class of signaling enzymes, use ATP as a phosphate donor to phosphorylate and regulate the activity of other proteins.[3]

Quantitative Data on the ADP/ATP Cycle

The intracellular concentrations of ATP and ADP, and their ratio, are tightly regulated and serve as key indicators of the cell's metabolic state.

| Parameter | Typical Cellular Value | Significance |

| Intracellular ATP Concentration | 1-10 mM | Maintained at a relatively high and stable concentration to meet the cell's energy demands. |

| Intracellular ADP Concentration | 0.1-0.5 mM | Kept low to maintain a high ATP/ADP ratio, which is favorable for ATP hydrolysis-driven reactions. |

| ATP/ADP Ratio | >10 | A high ratio indicates a high energy state, while a low ratio signals energy stress. |

| Cellular Energy Charge | 0.8-0.95 | A measure of the energy status of the cell, calculated as ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]). A high energy charge indicates a healthy metabolic state.[4] |

| ΔG of ATP Hydrolysis | -40 to -60 kJ/mol | The actual free energy change under physiological conditions is significantly more negative than the standard free energy change due to the high ATP/ADP ratio. |

Table 1: Typical Quantitative Parameters of the Cellular ADP/ATP Pool.

| Enzyme | Substrate(s) | KM | Vmax | Inhibitor(s) | Activator(s) |

| ATP Synthase | ADP, Pi | 10-100 µM (for ADP) | Varies with proton motive force | Oligomycin, ATP (competitive with ADP) | High proton motive force, high ADP |

| Phosphofructokinase-1 (PFK-1) | Fructose-6-phosphate, ATP | Varies with allosteric effectors | Varies | ATP, Citrate | AMP, Fructose-2,6-bisphosphate |

| Pyruvate Kinase | Phosphoenolpyruvate, ADP | Varies with allosteric effectors | Varies | ATP, Alanine | Fructose-1,6-bisphosphate |

Table 2: Kinetic Parameters of Key Enzymes in the ADP/ATP Cycle. Note: KM and Vmax values can vary significantly depending on the specific isoform, organism, and experimental conditions.

Experimental Protocols for Studying the ADP/ATP Cycle

A variety of methods are available to quantify intracellular ATP and ADP levels and to assess the activity of enzymes involved in the ADP/ATP cycle.

Luciferase-Based ATP Assay

This is a highly sensitive method for quantifying ATP. It utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Protocol for Cultured Cells:

-

Cell Lysis:

-

Culture cells to the desired density in a 96-well plate.

-

Remove the culture medium and add a suitable cell lysis reagent (e.g., a buffer containing a non-ionic detergent like Triton X-100) to release intracellular ATP.

-

-

Luciferase Reaction:

-

Prepare a luciferase reaction mix containing luciferase, luciferin, and a buffer at the optimal pH for the enzyme.

-

Add the luciferase reaction mix to the cell lysate.

-

-

Luminescence Measurement:

-

Immediately measure the luminescence using a luminometer. The signal is typically transient, so rapid measurement is crucial.

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of ATP to convert the luminescence readings into absolute ATP concentrations.[5]

-

High-Performance Liquid Chromatography (HPLC) for ADP and ATP Quantification

HPLC provides a robust method for separating and quantifying ATP, ADP, and AMP simultaneously.

Protocol for Cultured Cells:

-

Cell Extraction:

-

Wash cells with cold phosphate-buffered saline (PBS).

-

Extract nucleotides by adding a cold acid solution, such as perchloric acid (PCA), to the cell pellet.

-

Neutralize the extract with a base, such as potassium carbonate (K2CO3), and centrifuge to remove the precipitate.[6]

-

-

HPLC Analysis:

-

Quantification:

-

Identify and quantify the ATP, ADP, and AMP peaks by comparing their retention times and peak areas to those of known standards.

-

Measurement of Mitochondrial Respiration and ATP Production

The Seahorse XF Analyzer is a widely used instrument for measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

Experimental Workflow:

-

Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.

-

Assay Medium: Replace the culture medium with a specialized assay medium.

-

Instrument Setup: Place the microplate in the Seahorse XF Analyzer.

-

Sequential Injections: Sequentially inject compounds that modulate mitochondrial function:

-

Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

-

Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the ETC, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

-

-

Data Analysis: The instrument's software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7]

Enzyme Kinetic Assays for Kinases and ATPases

Coupled enzyme assays are often used to measure the kinetic parameters of ATP-utilizing enzymes.

A Coupled Spectrophotometric Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the kinase or ATPase of interest, its substrate, ATP, and the coupling enzymes. A common system involves pyruvate kinase and lactate dehydrogenase.

-

Reaction Initiation: Initiate the reaction by adding the enzyme or ATP.

-

Spectrophotometric Monitoring: The production of ADP by the primary enzyme is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored as a decrease in absorbance at 340 nm.

-

Kinetic Parameter Calculation: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. By varying the substrate concentrations, the KM and Vmax can be calculated using Michaelis-Menten kinetics.[8]

Signaling Pathways Regulated by the ADP/ATP Cycle

The cellular energy state, reflected by the ATP/ADP ratio, is a critical regulator of several key signaling pathways that control metabolism, cell growth, and survival.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a master sensor of cellular energy status. It is allosterically activated by AMP and ADP, which accumulate when the ATP/ADP ratio is low.[9] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis by:

-

Inhibiting anabolic pathways: AMPK phosphorylates and inhibits key enzymes in fatty acid and cholesterol synthesis.

-

Activating catabolic pathways: AMPK promotes glucose uptake and glycolysis, as well as fatty acid oxidation.

-

Regulating autophagy: Under energy stress, AMPK can initiate autophagy to recycle cellular components and provide fuel.[10]

Caption: The AMPK signaling pathway is activated by a low cellular energy state.

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. mTOR is active under conditions of high cellular energy (high ATP levels) and nutrient availability. When ATP levels are low, AMPK is activated and can inhibit mTOR signaling, thereby halting cell growth and promoting energy-conserving processes.[11]

Caption: mTOR signaling integrates energy status to control cell growth.

Purinergic Signaling

Extracellular ATP can act as a signaling molecule by binding to purinergic receptors on the cell surface.[3] This form of signaling is involved in a wide range of physiological processes, including neurotransmission, inflammation, and vascular function. The release of ATP from cells can be triggered by various stimuli, including mechanical stress and hypoxia.

Caption: Extracellular ATP activates purinergic signaling pathways.

Conclusion

The ADP/ATP cycle is a cornerstone of cellular bioenergetics and a critical hub for metabolic regulation. A thorough understanding of its intricate mechanisms, coupled with robust experimental methodologies for its investigation, is paramount for researchers in the life sciences and for professionals in drug development. The ability to accurately measure and interpret changes in the cellular ATP/ADP ratio and the activity of related enzymes provides invaluable insights into cellular health, disease pathogenesis, and the mode of action of therapeutic agents. The signaling pathways governed by the cellular energy state, such as the AMPK and mTOR pathways, represent key targets for the development of novel therapies for a wide range of diseases, including metabolic disorders, cancer, and neurodegenerative diseases. Future research will undoubtedly continue to unravel the complex interplay between the ADP/ATP cycle and the vast network of cellular processes it controls, opening new avenues for therapeutic intervention.

References

- 1. web.iitd.ac.in [web.iitd.ac.in]

- 2. Kinetic studies of ATP synthase: the case for the positional change mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 4. utsc.utoronto.ca [utsc.utoronto.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Common methods in mitochondrial research (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to Exploratory Studies on Novel ADP Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies, data analysis, and conceptual frameworks used in the exploratory studies of novel adenosine diphosphate (ADP) analogues. As crucial signaling molecules, ADP and its analogues are at the forefront of research for therapeutic interventions in hemostasis, thrombosis, and inflammation. This document details the experimental protocols, presents key quantitative data, and illustrates the intricate signaling pathways involved.

Quantitative Data on Novel ADP Analogues

The exploration of novel ADP analogues has yielded compounds with a range of potencies and selectivities for different P2Y receptor subtypes. The following tables summarize key quantitative data from various studies, providing a comparative view of their biological activity.

Table 1: In Vitro Potency of Novel P2Y12 Receptor Antagonists

| Compound Class | Specific Analogue | Assay Type | Target Species | IC50 (nM) | Reference |

| Triazole-containing Ribonucleotides | Analogue 5a | Platelet Aggregation | Human | 0.4 | |

| 2-thio-dAMP Derivatives | PSB-0739 | Radioligand Binding | Human | 7.7 | |

| Non-nucleotide Analogues | AZD6140 (Ticagrelor) | Radioligand Binding | Human | 14 | |

| Thienopyridine Derivatives | Clopidogrel Active Metabolite | Platelet Aggregation | Human | 200-1000 |

Table 2: Binding Affinity of Nucleotide and Non-nucleotide P2Y12 Antagonists

| Compound | Receptor Type | Ki (nM) | Assay |

| 2-MeSADP | P2Y12 | 1.8 | Radioligand Binding |

| Cangrelor | P2Y12 | 22 | Radioligand Binding |

| Ticagrelor | P2Y12 | 14 | Radioligand Binding |

Detailed Experimental Protocols

The characterization of novel ADP analogues relies on a suite of robust in vitro and cellular assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for P2Y12 Receptor

This protocol is used to determine the binding affinity of a test compound for the P2Y12 receptor.

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human P2Y12 receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 1 mM EDTA.

-

Radioligand: [3H]2-MeSADP or another suitable radiolabeled P2Y12 agonist/antagonist is used.

-

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

Human Platelet Aggregation Assay

This assay assesses the functional effect of ADP analogues on platelet aggregation.

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors, and PRP is prepared by centrifugation.

-

Agonist: ADP is used as the agonist to induce platelet aggregation.

-

Incubation: PRP is incubated with the test compound or vehicle control for a specified time.

-

Aggregation Measurement: Platelet aggregation is initiated by the addition of ADP and measured using a platelet aggregometer, which records the change in light transmission.

-

Data Analysis: The percentage of inhibition of platelet aggregation is calculated for each concentration of the test compound, and the IC50 value is determined.

ADP-Glo™ Kinase Assay

This assay is used to screen for compounds that modulate the activity of ADP-dependent kinases.

-

Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together.

-

ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP into ATP.

-

Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP generated.

-

Data Analysis: The effect of the test compound on kinase activity is determined by the change in luminescence.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action of novel ADP analogues. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Caption: P2Y12 receptor signaling pathway initiated by an ADP analogue.

Caption: A typical workflow for the discovery of novel ADP analogue drugs.

Caption: Logical relationships in the structure-activity studies of ADP analogues.

The Function of ADP in the Blood Coagulation Cascade: A Technical Guide

Adenosine diphosphate (ADP) is a critical signaling molecule that plays a central role in hemostasis and thrombosis. Released from the dense granules of activated platelets, ADP acts as a potent agonist, amplifying the platelet activation and aggregation response initiated by primary agonists like collagen and thrombin. This guide provides an in-depth examination of ADP's function, its signaling pathways, quantitative effects, and the experimental methods used for its study, tailored for researchers and drug development professionals.

ADP Receptors: The P2Y Purinergic Family

Platelets express two key G-protein coupled purinergic receptors for ADP: P2Y1 and P2Y12. These receptors are essential for a full and sustained platelet response and work in a complementary fashion.

-